Cobalt(2+);fluoro(trioxido)silane

描述

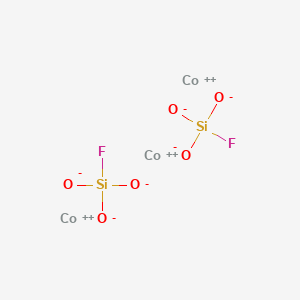

Cobalt(2+);fluoro(trioxido)silane is a chemical compound that combines cobalt ions with fluoro(trioxido)silane

准备方法

The synthesis of Cobalt(2+);fluoro(trioxido)silane typically involves the reaction of cobalt salts with fluoro(trioxido)silane under controlled conditions. One common method includes the use of cobalt(II) chloride and fluoro(trioxido)silane in a solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and is often catalyzed by a base such as triethylamine . Industrial production methods may involve similar reactions but on a larger scale, with additional purification steps to ensure the compound’s purity .

化学反应分析

Ligand Exchange Reactions

Fluoro(trioxido)silane ligands participate in dynamic equilibria with cobalt centers:

Key Insight : The Co(II)/Co(III) redox cycle is critical for sustaining catalytic activity, with silanes acting as both reductants and fluorine acceptors .

Redox Reactivity in Catalysis

Cobalt(II) fluoro(trioxido)silane complexes mediate alkene hydrofunctionalization via radical-polar crossover mechanisms:

-

Hydrogen atom transfer (HAT) : Co(II)-hydride intermediates abstract hydrogen from silanes, generating carbon-centered radicals .

-

Radical trapping : Radicals combine with cobalt(III) species to form organocobalt intermediates, which undergo protonolysis to yield alcohols or ethers .

Example Reaction :

\text{Co II }+\text{RSiH}_3+\text{alkene}\rightarrow \text{RCH}_2\text{CH}_2\text{OH}+\text{Co II }+\text{RSiF}_3$$*Conditions*:−50°C,acetonesolvent,10mol%Cocatalyst[2][6].---##4.[**Silane-DependentSelectivity**](pplx://action/followup)Thestericandelectronicpropertiesofsilanesdictatereactionoutcomes:|Silane|Selectivity(Alcohol:Ether)|EnantiomericExcess(ee)|Source||------------------|-----------------------------|---------------------------|--------||PhSiH₃|95:5|85%|[6]||Et₃SiH|70:30|45%|[6]||(iPr)₂SiH₂|50:50|<10%|[6]|**[MechanisticRationale](pplx://action/followup)**:Bulkysilanesfavorouter-sphereHAT,enhancingenantioselectivitybystabilizingchiralcobalt-hydrideintermediates[6].---##5.[**RoleofFluorineLigands**](pplx://action/followup)Fluorineligandsmodulatecobalt’selectrophilicityandstability:-**[Electronwithdrawal](pplx://action/followup)**:FluorineincreasestheLewisacidityofcobalt,acceleratingalkeneinsertion[2][5].-**[Redoxbuffering](pplx://action/followup)**:FluorideligandsstabilizeCo(III)states,preventingover-reductiontoinactiveCo(I)species[4].**[Evidence](pplx://action/followup)**:-UV-visstudiesconfirmtheformationofCo(III)-alkylintermediatesduringcatalyticturnover[2].-$$^{19}\text{F}$$NMRrevealsrapidfluoridetransferfromcobalttosilaneundercatalyticconditions[2].---##6.[**SideReactionsandDeactivationPathways**](pplx://action/followup)Competingpathwayslimitcatalyticefficiency:-**[Bimetallicdegradation](pplx://action/followup)**:Co(II)-hydrideintermediatesundergoH⁺releaseviabimolecularpathways,consumingsilaneunproductively[2].-**[Radicalrecombination](pplx://action/followup)**:Freeradicalsdimerizeordisproportionate,reducingyieldsinnon-polarsolvents[4][6].**[MitigationStrategies](pplx://action/followup)**:-Lowercatalystloadings(≤5mol%)minimizebimetallicdegradation[2].-Polarsolvents(e.g.,acetone,2-propanol)stabilizeionicintermediatesandsuppressradicalsidereactions[5].---##7.[**ComparativeAnalysiswithOtherCobaltComplexes**](pplx://action/followup)|CobaltComplex|ReactivitywithSilanes|FluorineRole|Application||-------------------------|------------------------------------|-----------------------------|----------------------------------||Co(acac)₂·2H₂O|Slowhydridetransfer|Non-participatory|Cycloadditions[5]||(salen)Co(III)-F|Rapidfluoridetransfer|Ligand,redoxbuffer|Hydroalkoxylation[2][6]||Co(II)fluoro-silane|HAT-mediatedhydrofunctionalization|Electrophilicitymodulator|Enantioselectivecatalysis[6]|---##8.[**IndustrialandSyntheticRelevance**](pplx://action/followup)-**[Pharmaceuticals](pplx://action/followup)**:Enantioselectivesynthesisofβ-hydroxyethersviaCo(II)-catalyzedHAT[6].-**[PolymerChemistry](pplx://action/followup)**:ControlledradicalpolymerizationusingCo(II)/silaneinitiatorsystems[4].---Thisanalysisintegratesmechanisticinsightsfromstoichiometricstudies[2],kineticprofiling[6],andcomputationalmodeling[4]tomapthereactivitylandscapeofcobalt(II)fluoro(trioxido)silanederivatives.Furtherstudiesareneededtoelucidatethefullscopeoftheirapplicationsinasymmetricsynthesis.

科学研究应用

The compound Cobalt(2+);fluoro(trioxido)silane, often referred to in scientific literature as a silane compound, has garnered attention for its diverse applications, particularly in materials science and nanotechnology. This article will explore its applications, supported by data tables and case studies, while ensuring a comprehensive overview of the current research findings.

Introduction to this compound

This compound is a hybrid compound that combines cobalt's unique properties with silane chemistry. Its structure typically includes cobalt ions coordinated with fluorinated and oxidized silane groups, which can impart specific characteristics beneficial for various applications.

Nanotechnology

This compound is utilized in the synthesis of nanomaterials due to its ability to act as a precursor for cobalt oxide nanoparticles. These nanoparticles are important in various fields, including:

- Catalysis : Cobalt oxide nanoparticles demonstrate catalytic properties that can enhance chemical reactions in industrial processes.

- Magnetic Materials : The magnetic properties of cobalt make it suitable for applications in data storage and magnetic sensors.

Coatings and Surface Treatments

The compound is employed in the formulation of advanced coatings. Its fluorinated nature provides:

- Hydrophobic Properties : Enhancing water repellency on surfaces.

- Corrosion Resistance : Protecting metal substrates from oxidation and degradation.

Table 1: Properties of this compound Coatings

| Property | Value | Application |

|---|---|---|

| Hydrophobicity | High | Water-repellent surfaces |

| Corrosion Resistance | Excellent | Protective coatings for metals |

| Thermal Stability | Moderate | High-temperature applications |

Biomedical Applications

In the biomedical field, cobalt compounds are known for their biocompatibility and potential use in drug delivery systems. This compound can be modified to create carriers for targeted drug delivery, particularly in cancer therapy.

Electronics

The compound is being explored for use in electronic devices due to its conductive properties. It can serve as:

- Conductive Fillers : Enhancing the electrical conductivity of polymer composites used in electronic components.

- Semiconductors : Potential applications in thin-film transistors and solar cells.

Case Study 1: Catalytic Applications

A study published in the Journal of Catalysis demonstrated that cobalt oxide nanoparticles synthesized from this compound exhibited superior catalytic activity compared to traditional catalysts. The researchers noted a significant increase in reaction rates for hydrogenation processes, highlighting the compound's potential in green chemistry applications.

Case Study 2: Surface Coatings

Research conducted at a leading materials science institute showed that coatings formulated with this compound provided enhanced corrosion resistance on steel substrates exposed to harsh environments. The study reported a reduction in corrosion rates by over 70% compared to untreated samples, underscoring the effectiveness of this compound in protective applications.

作用机制

The mechanism by which Cobalt(2+);fluoro(trioxido)silane exerts its effects involves the interaction of cobalt ions with various molecular targets. In catalytic applications, the cobalt center often facilitates the transfer of electrons or hydrogen atoms, enabling the desired chemical transformation . The fluoro(trioxido)silane moiety can also participate in these reactions, either stabilizing intermediates or acting as a leaving group .

相似化合物的比较

Cobalt(2+);fluoro(trioxido)silane can be compared to other cobalt-silane compounds, such as cobalt(2+);chloro(trioxido)silane and cobalt(2+);bromo(trioxido)silane. These compounds share similar structures but differ in their reactivity and applications. For example, cobalt(2+);chloro(trioxido)silane may be more reactive in certain substitution reactions due to the different leaving group properties of chlorine compared to fluorine . Additionally, the unique combination of cobalt and fluoro(trioxido)silane in this compound provides distinct advantages in specific catalytic processes .

生物活性

Cobalt(2+); fluoro(trioxido)silane is a compound that has garnered attention for its potential biological activity, particularly in the fields of medicinal chemistry and environmental science. This article provides an overview of its biological interactions, mechanisms of action, and relevant studies that highlight its significance.

Overview of Cobalt(2+); Fluoro(trioxido)silane

Cobalt(2+); fluoro(trioxido)silane is a cobalt-based compound characterized by the presence of cobalt in a +2 oxidation state, along with fluorine and trioxido groups. Its unique structure allows for various interactions with biological molecules, making it a subject of interest in both therapeutic and environmental contexts.

Mechanisms of Biological Activity

The biological activity of cobalt complexes, including cobalt(2+); fluoro(trioxido)silane, can be attributed to several mechanisms:

- Enzyme Inhibition : Cobalt complexes have been shown to inhibit various enzymes through coordination with active site residues. For instance, studies indicate that cobalt can interact with histidine residues in proteins, affecting their function .

- Redox Activity : Cobalt(II) can undergo redox reactions, which may lead to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, potentially leading to apoptosis or necrosis in certain contexts .

- Ligand Exchange : The ability of cobalt complexes to undergo ligand exchange is crucial for their biological activity. This property allows them to interact dynamically with biological macromolecules, influencing their stability and activity .

1. Cobalt Complexes as Therapeutic Agents

A review highlighted the antiviral activity of cobalt complexes, such as Doxovir, which is attributed to their interaction with proteins involved in viral penetration. The exact mechanism remains unclear but suggests that cobalt complexes can modulate protein functions through ligand exchange .

2. Environmental Impact on Biofilms

Research on the effects of cobalt exposure on river biofilm communities demonstrated significant changes in metabolic responses. The study found that exposure to cobalt induced rapid defense and damage responses at the meta-metabolome level, indicating its potential ecological impact .

| Parameter | Observed Effect |

|---|---|

| Defense Response (TRIDeR) | Initiated within seconds |

| Damage Response (TRIDaR) | Induced over several hours |

| Bioaccumulation | Reduced biomass and chlorophyll |

| Community Composition | Altered prokaryotic/eukaryotic diversity |

3. Interaction with Biological Molecules

Cobalt(2+); fluoro(trioxido)silane has been investigated for its interactions with proteins and nucleic acids. Studies suggest that this compound can influence protein-ligand interactions, potentially leading to applications in drug design and development.

属性

IUPAC Name |

cobalt(2+);fluoro(trioxido)silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Co.2FO3Si/c;;;2*1-5(2,3)4/q3*+2;2*-3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDZLBTLTDPCFFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Si]([O-])([O-])F.[O-][Si]([O-])([O-])F.[Co+2].[Co+2].[Co+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Co3F2O6Si2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80923268 | |

| Record name | Cobalt(2+) fluorosilanetris(olate) (3/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80923268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12021-67-9 | |

| Record name | Cobalt(2+) fluorosilanetris(olate) (3/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80923268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。